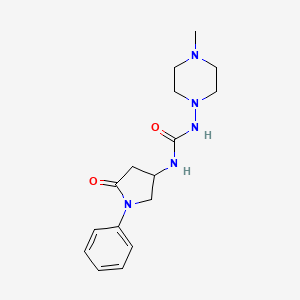

1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as MP-10, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MP-10 belongs to the class of phenylpyrrolidinyl ureas and is known to exhibit significant biological activity, making it a promising candidate for drug development.

Applications De Recherche Scientifique

Behavioral Pharmacology Potential

The compound AR-A000002, which shares structural similarities with the molecule of interest through its piperazine moiety, has been explored for its anxiolytic and antidepressant potential. This molecule functions as a 5-HT1B antagonist, demonstrating efficacy in various animal models. Such research underscores the potential utility of related compounds in treating anxiety and affective disorders, highlighting an avenue for future investigation into 1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea and similar molecules (Hudzik et al., 2003).

Urea in Biosensors

A comprehensive review on urea biosensors outlines the advancement in detecting and quantifying urea concentration. This is particularly relevant as urea is an end product of nitrogen metabolism in humans, where its concentration levels are indicative of various health conditions. This application could suggest research directions for utilizing compounds like this compound in biosensor development, considering their structural relationship to urea (Botewad et al., 2021).

Urease Inhibitors in Medical Treatment

Urease inhibitors, such as those structurally related or derived from urea compounds, have significant implications in treating infections by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The exploration of urea derivatives as urease inhibitors suggests potential applications for this compound in medical treatments, providing a foundation for further research in this area (Kosikowska & Berlicki, 2011).

Urea Derivatives in Drug Design

The unique hydrogen-binding capabilities of ureas underscore their importance in drug design, offering insights into how this compound might be explored for its bioactive potential. The broad range of bioactivities associated with urea derivatives in modulating biological targets suggests a promising area for developing new therapeutic agents (Jagtap et al., 2017).

Urea in Energy Supply

Explorations into using urea as a hydrogen carrier for fuel cells highlight the potential of urea-based compounds in sustainable energy solutions. The advantages of urea, such as its non-toxicity, stability, and ease of transport, suggest that derivatives like this compound could be explored for similar applications, offering a path toward innovative energy technologies (Rollinson et al., 2011).

Propriétés

IUPAC Name |

1-(4-methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2/c1-19-7-9-20(10-8-19)18-16(23)17-13-11-15(22)21(12-13)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H2,17,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJSHXFTYFDFGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B2391376.png)

![N-(2,5-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2391379.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2391390.png)